molecular formula C21H24N4O3 B5514259 3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Número de catálogo: B5514259
Peso molecular: 380.4 g/mol
Clave InChI: KSGHIIHGFLIGCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18484064 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive properties. The study conducted by Caroon et al. (1981) highlights the synthesis of forty-three new compounds with modifications at the 8-position, targeting antihypertensive effects in spontaneous hypertensive rats. Notably, compounds with specific substitutions displayed significant activity as alpha-adrenergic blockers, offering insights into their potential as antihypertensive agents (Caroon et al., 1981).

NK2 Receptor Antagonism

Another area of research involves the synthesis of spiropiperidines as non-peptide tachykinin NK2 receptor antagonists. Smith et al. (1995) described the creation of a series of compounds demonstrating potent NK2 receptor antagonism in guinea pig trachea, indicating potential applications in treating bronchoconstriction (Smith et al., 1995).

Anticancer and Antidiabetic Potential

Flefel et al. (2019) have developed spirothiazolidines analogs with significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds exhibited promising alpha-amylase and alpha-glucosidase inhibitory actions, suggesting their utility in antidiabetic therapy (Flefel et al., 2019).

Anti-Leukemic Activity

Research on 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one has shown promising cytotoxic potential against human leukemia cell lines, providing a foundation for further exploration of spiro compounds in leukemia treatment (Guillon et al., 2020).

Antimicrobial Activity

Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one, showcasing moderate to good antimicrobial activity against various pathogens. This suggests potential applications of these compounds in developing new antimicrobial agents (Singh et al., 2021).

Propiedades

IUPAC Name

3-(2-phenylpropyl)-8-(pyridazine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-16(17-6-3-2-4-7-17)14-25-15-21(28-20(25)27)9-12-24(13-10-21)19(26)18-8-5-11-22-23-18/h2-8,11,16H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGHIIHGFLIGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2(CCN(CC2)C(=O)C3=NN=CC=C3)OC1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.